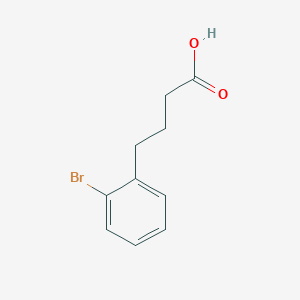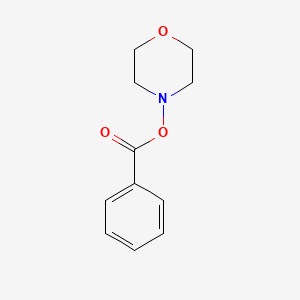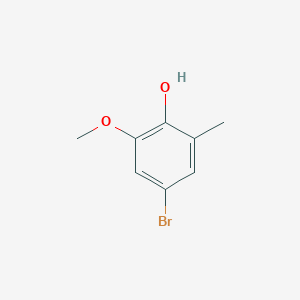
5,6-dihydrobenzofuran-7(4H)-one
Vue d'ensemble
Description
5,6-Dihydrobenzofuran-7(4H)-one is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that is partially saturated by the addition of two hydrogen atoms at specific positions within the ring structure. The compound is of interest due to its potential as a key intermediate in the synthesis of various pharmacologically active molecules and natural products.
Synthesis Analysis
The synthesis of dihydrobenzofuran derivatives has been explored through various methods. For instance, an efficient synthesis of a related compound, 5,7-dihydroxy-4-methylisobenzofuran-1(3H)-one, was achieved by preparing a benzocyclobutenol intermediate followed by a regioselective β-scission of an alkoxyl radical with lead tetraacetate as a key step . Another method for synthesizing 6,7-dihydrobenzofuran-4(5H)-ones involves a Lewis acid-catalyzed domino reaction starting from 2,5-dimethylfuran and 1,3-cyclohexanediones, which is further combined with an enzyme-catalyzed reaction . Additionally, a Rh(III)-catalyzed cascade nucleophilic addition/annulation of 2-diazo-1,3-diketones with 1,3-dicarbonyl compounds has been reported to afford 6,7-dihydrobenzofuran-4(5H)-ones in high yields .
Molecular Structure Analysis
The molecular structure of dihydrobenzofuran derivatives can be complex due to the presence of various substituents and functional groups. For example, the crystal and molecular structure of a precursor to a natural product, 5,7-dihydroxy-4,6-dimethyl-1(3H)-isobenzofuranone, was determined by X-ray crystal analysis, revealing strong intramolecular hydrogen bonds that render the carbonyl and hydroxyl groups coplanar .
Chemical Reactions Analysis
Dihydrobenzofuran derivatives can undergo a variety of chemical reactions. Alkylation and oxidation reactions have been studied on 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related compound, showing selective oxidation of the sulfide moiety and the influence of transannular participation of an amino group . Furthermore, addition reactions of acetylenic esters to dihydrobenzofuran ketoximes have been explored, leading to the formation of novel tricyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrobenzofuran derivatives are influenced by their molecular structure. While specific data on 5,6-dihydrobenzofuran-7(4H)-one is not provided, related compounds have been synthesized and studied in various solvents. For instance, a water-based synthesis protocol for 6,7-dihydrobenzofuran-4(5H)-ones has been developed, highlighting the use of eco-friendly solvents and avoiding toxic reagents . This suggests that dihydrobenzofuran derivatives can be synthesized under environmentally benign conditions, which is an important consideration for sustainable chemistry practices.
Applications De Recherche Scientifique
Application in Chemistry
- Summary of the application : “5,6-dihydrobenzofuran-7(4H)-one” is used in the synthesis of various organic compounds . It is particularly used in the Michael addition of 1,2-cyclohexanedione to β-nitrostyrenes .
- Methods of application or experimental procedures : The compound is synthesized by treating cyclohexa-1,2-dione with chloroacetaldehyde to give 5,6-dihydrobenzofuran-7(4H)-one. This ketone is then reduced with LiAlH4 to give an appropriate alcohol .
- Results or outcomes obtained : The result of this process is the synthesis of 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones .
Application in Organic Synthesis
- Summary of the application : “5,6-dihydrobenzofuran-7(4H)-one” is used in the synthesis of 4,5,6,7-Tetrahydrobenzofuran-7-ol , a type of organic compound .
- Methods of application or experimental procedures : Cyclohexa-1,2-dione is treated with chloroacetaldehyde to give 5,6-dihydrobenzofuran-7(4H)-one. This ketone is then reduced with LiAlH4 to give an appropriate alcohol. The obtained alcohol is alkylated by methyl iodide in the presence of NaH, affording the compound .
- Results or outcomes obtained : The result of this process is the synthesis of 4,5,6,7-Tetrahydrobenzofuran-7-ol .
Application in the Synthesis of 7-Methoxy-4,5,6,7-tetrahydrobenzofuran
- Summary of the application : “5,6-dihydrobenzofuran-7(4H)-one” is used in the synthesis of 7-Methoxy-4,5,6,7-tetrahydrobenzofuran , a type of organic compound .
- Methods of application or experimental procedures : Cyclohexa-1,2-dione is treated with chloroacetaldehyde to give 5,6-dihydrobenzofuran-7(4H)-one. This ketone is then reduced with LiAlH4 to give an appropriate alcohol. The obtained alcohol is alkylated by methyl iodide in the presence of NaH, affording the compound .
- Results or outcomes obtained : The result of this process is the synthesis of 7-Methoxy-4,5,6,7-tetrahydrobenzofuran .
Propriétés
IUPAC Name |
5,6-dihydro-4H-1-benzofuran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZDTKCEQEQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462177 | |
| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydrobenzofuran-7(4H)-one | |
CAS RN |
108153-93-1 | |
| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



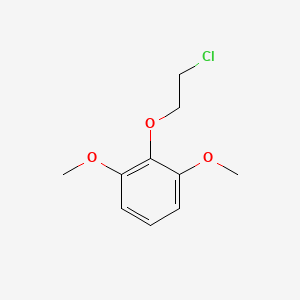
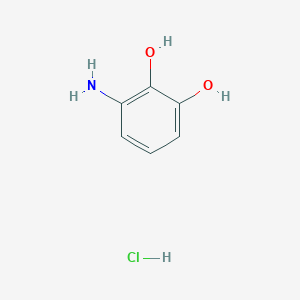
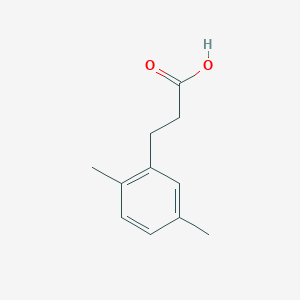
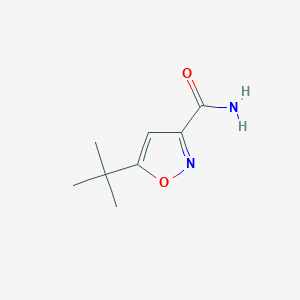
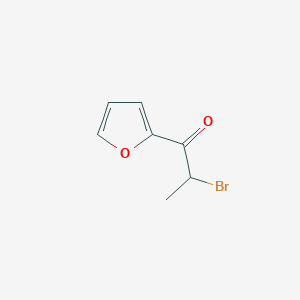
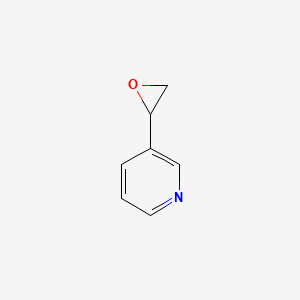
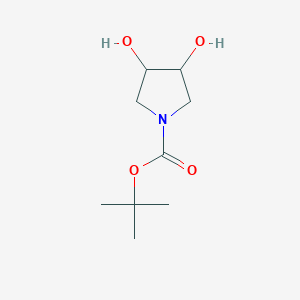
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)
